molecular formula C18H35NO B1671155 Elaidamide CAS No. 4303-70-2

Elaidamide

Cat. No. B1671155
CAS RN: 4303-70-2
M. Wt: 281.5 g/mol
InChI Key: FATBGEAMYMYZAF-MDZDMXLPSA-N
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Description

Molecular Structure Analysis

Elaidamide has a molecular formula of C18H35NO . Its InChI key is FATBGEAMYMYZAF-MDZDMXLPSA-N and its SMILES representation is CCCCCCCC\C=C\CCCCCCCC(N)=O .


Physical And Chemical Properties Analysis

Elaidamide is a colorless or pale yellow solid at room temperature . It is insoluble in water but soluble in organic solvents such as alcohol and ether .

Scientific Research Applications

Heart Failure Management

  • Mitochondrial Targeting : Elaidamide has been identified as a novel tetrapeptide (elamipretide) that targets mitochondrial dysfunction in heart failure management. Studies have shown that it is safe and well-tolerated, potentially improving cardiac structure and function in heart failure with reduced ejection fraction (Daubert et al., 2017).
  • Chronic Therapy Benefits : Chronic therapy with Elamipretide has been shown to improve left ventricular and mitochondrial function in dogs with advanced heart failure, indicating its potential for human heart failure treatment (Sabbah et al., 2016).
  • Phase 2 Clinical Trial : In the PROGRESS-HF Phase 2 trial, elamipretide demonstrated a tolerable safety profile but did not significantly improve left ventricular end systolic volume in stable heart failure patients compared to placebo (Butler et al., 2020).

Primary Mitochondrial Myopathy

  • Improving Exercise Performance : A randomized dose-escalation trial showed that elamipretide increased exercise performance in patients with primary mitochondrial myopathy (PMM), indicating a potential therapeutic benefit (Karaa et al., 2018).

Skeletal Muscle Function

  • Mitochondrial Function in Skeletal Muscle : Elamipretide has been studied for its effects on skeletal muscle mitochondria function in dogs with chronic heart failure, suggesting its broader applications in muscle-related disorders (Sabbah et al., 2019).

Mitochondrial Quality Control and Dynamics

  • Modulating Mitochondrial Quality Control : Research indicates that elamipretide modulates mitochondrial quality control and dynamics, essential for maintaining mitochondrial function, particularly in the context of nutrient excess in INS1 β-cells (Petcherski et al., 2018).

Age-related Protein Modifications

  • Influence on Post-Translational Modifications : Elamipretide treatment has been shown to influence post-translational modifications to heart proteins in aging, potentially rescuing age-related functional deficits in the heart (Whitson et al., 2021).

ADP Sensitivity in Aged Mitochondria

  • Improving ADP Sensitivity : A study found that elamipretide improves ADP sensitivity in aged mitochondria by increasing uptake through the Adenine Nucleotide Translocator (ANT), linking mitochondrial ADP sensitivity to physiological function (Pharaoh et al., 2023).

properties

IUPAC Name

(E)-octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATBGEAMYMYZAF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017170
Record name Elaidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elaidamide

CAS RN

4303-70-2
Record name Elaidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4303-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elaidamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elaidamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elaidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-9-octadecenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELAIDAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOU8K597IT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
V Derue, S Alexandre, JM Valleton - Langmuir, 1999 - ACS Publications
The polymerization of aminoethyl elaidamide in Langmuir and Langmuir−Blodgett films has been studied. In Langmuir films, changes induced by the polymerization process were …
Number of citations: 8 pubs.acs.org
RR Mod, FC Magne, EL Skau - Journal of Chemical and …, 1960 - ACS Publications
… lowers the freezing point of elaidamide by only a few tenths … -elaidamide diagram it is apparent that pure elaidamide … The maximum theoretical yield of pure elaidamide would be about …
Number of citations: 14 pubs.acs.org
C Morisseau, JW Newman, DL Dowdy… - Chemical research in …, 2001 - ACS Publications
… Elaidamide, the most potent inhibitor that is obtained, has a K i of 70 nM for recombinant rat … Furthermore, in insect cell cultures expressing rat mEH, elaidamide enhances the toxicity …
Number of citations: 75 pubs.acs.org
MJ Bertin, PV Zimba, KR Beauchesne, KM Huncik… - Harmful algae, 2012 - Elsevier
… 4) indicating that this compound is the trans geometric isomer of oleamide, elaidamide ((E)-9-… Elaidamide possesses structural similarities to the known mEH inhibitor valpromide. …
Number of citations: 76 www.sciencedirect.com
D Swern, JM Stutzman, ET Roe - Journal of the American …, 1949 - ACS Publications
… It has been reported that elaidamide melts at 9394,9 but the … The melting points of oleamide (76) and elaidamide (90) … to 5 (room temperature in the case of elaidamide), and the amides …
Number of citations: 14 pubs.acs.org
RR Mod, FC Magne, EL Skau - Journal of the American Oil …, 1973 - Wiley Online Library
Crystalline oxalic acid salts of stearamide, oleamide and elaidamide consisting of 2 mol amide to 1 mol oxalic acid have been prepared and characterized by melting point and IR and X…
Number of citations: 1 aocs.onlinelibrary.wiley.com
Y Chen, JR Falck, VR Tuniki, WB Campbell - Journal of Pharmacology and …, 2009 - ASPET
… The cytochrome P450 inhibitors sulfaphenazole and proadifen and the soluble and microsomal EH inhibitors 1-cyclohexyl-3-dodecyl-urea, elaidamide, and 12-hydroxyl-elaidamide did …
Number of citations: 33 jpet.aspetjournals.org
MJ Bertin, PV Zimba, KR Beauchesne, KM Huncik… - Harmful Algae, 2012 - Elsevier
… No saturated fatty acid amide or trans FAA (elaidamide) displayed hemolytic activity above … 3, elaidamide (the trans form of oleamide) decreased cell viability to 72%, whereas oleamide …
Number of citations: 47 www.sciencedirect.com
A Ito, N Morita, D Miura, Y Koma, TR Kataoka… - …, 2004 - academic.oup.com
We reported previously that the abnormally augmented expression of connexin 26 (Cx26) is responsible for the enhanced spontaneous metastasis of mouse BL6 melanoma cells, and …
Number of citations: 34 academic.oup.com
C Morisseau, JW Newman, CE Wheelock… - Chemical research in …, 2008 - ACS Publications
… We recently demonstrated that fatty amides, such as elaidamide, represent a new class of potent inhibitors of mEH. While these compounds are very active on recombinant mEH in vitro, …
Number of citations: 34 pubs.acs.org

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